molecular formula C22H28N2O3P+ B14917745 (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide

(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide

Cat. No.: B14917745
M. Wt: 399.4 g/mol
InChI Key: PFHUJKBSKRAKJU-FGZHOGPDSA-N
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Description

(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazaphosphole ring, which is known for its stability and reactivity. The presence of methoxybenzyl groups further enhances its chemical properties, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Diazaphosphole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazaphosphole ring.

    Introduction of Methoxybenzyl Groups: The methoxybenzyl groups are introduced through nucleophilic substitution reactions, often using methoxybenzyl halides in the presence of a base.

    Oxidation: The final step involves the oxidation of the diazaphosphole ring to form the 2-oxide derivative. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxides.

    Reduction: Reduction reactions can convert the oxide back to the parent diazaphosphole.

    Substitution: The methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxybenzyl halides, bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxides, while substitution can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole: Lacks the oxide group, leading to different reactivity and properties.

    (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2,2-dioxide: Contains an additional oxide group, which can significantly alter its chemical behavior.

Uniqueness

The presence of the 2-oxide group in (3AR,7aR)-1,3-bis(4-methoxybenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H28N2O3P+

Molecular Weight

399.4 g/mol

IUPAC Name

(3aR,7aR)-1,3-bis[(4-methoxyphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide

InChI

InChI=1S/C22H28N2O3P/c1-26-19-11-7-17(8-12-19)15-23-21-5-3-4-6-22(21)24(28(23)25)16-18-9-13-20(27-2)14-10-18/h7-14,21-22H,3-6,15-16H2,1-2H3/q+1/t21-,22-/m1/s1

InChI Key

PFHUJKBSKRAKJU-FGZHOGPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C3CCCCC3N([P+]2=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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